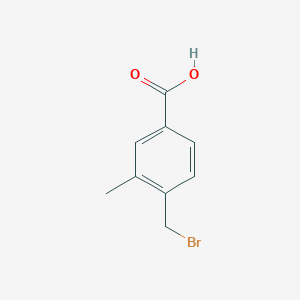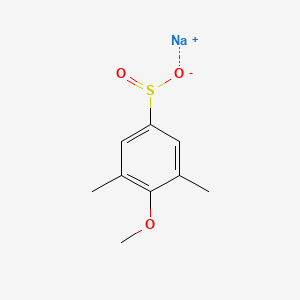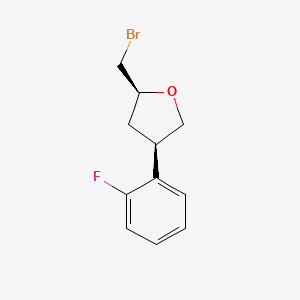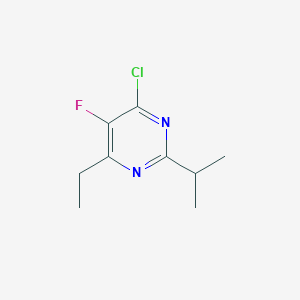
4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine is a pyrimidine derivative known for its utility as a building block in the synthesis of bio-active compounds. This compound is characterized by its molecular formula C9H12ClFN2 and a molecular weight of 202.66 g/mol . It is often used in the preparation of broad-spectrum triazole antifungal agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine typically involves the chlorination, fluorination, and alkylation of pyrimidine derivatives. The reaction conditions often include the use of chlorinating agents like thionyl chloride, fluorinating agents such as diethylaminosulfur trifluoride (DAST), and alkylating agents like isopropyl bromide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Integral in the development of antifungal and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
- 4-Chloro-6-ethyl-5-fluoropyrimidine
- 4-Chloro-2-methylsulfanyl-pyrimidine-5-carbonitrile
Comparison: Compared to its analogs, 4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine exhibits unique properties such as enhanced stability and reactivity due to the presence of the isopropyl group. This makes it a valuable intermediate in the synthesis of bio-active compounds .
Propiedades
Fórmula molecular |
C9H12ClFN2 |
|---|---|
Peso molecular |
202.65 g/mol |
Nombre IUPAC |
4-chloro-6-ethyl-5-fluoro-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C9H12ClFN2/c1-4-6-7(11)8(10)13-9(12-6)5(2)3/h5H,4H2,1-3H3 |
Clave InChI |
PFVFBRJURWLJPX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NC(=N1)C(C)C)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


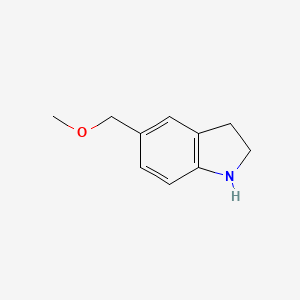


![6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13218482.png)
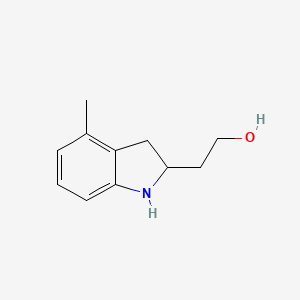
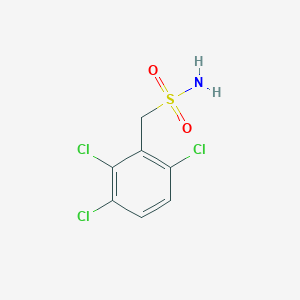
![3-[1-(4-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13218495.png)

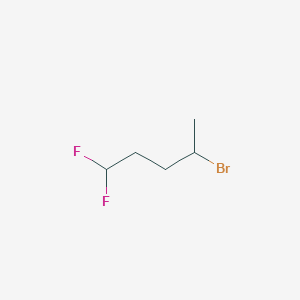
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13218509.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13218518.png)
